cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Description

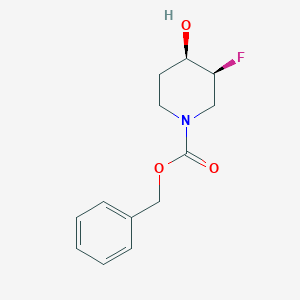

cis-1-Cbz-3-fluoro-4-hydroxypiperidine is a fluorinated piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position. The cis designation indicates that these substituents reside on the same face of the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Critical Differences :

- Protecting Groups: The Cbz group in cis-1-Cbz-3-fluoro-4-hydroxypiperidine is more labile under hydrogenolytic conditions compared to the tosyl group in cis-4h, which requires stronger acidic conditions for cleavage .

Isomerism and Spatial Arrangement

- cis vs. trans Isomers : The cis configuration of the target compound may favor specific binding conformations in biological systems, akin to cis-4h, which was synthesized with 60% yield using fluorination and epoxidation protocols . Trans isomers often exhibit distinct physicochemical properties, such as reduced solubility or altered metabolic pathways.

Physicochemical and Pharmacological Properties

- Solubility : The hydroxyl group in this compound likely increases aqueous solubility compared to cis-4h’s phenyl group.

- Metabolic Stability : Fluorine’s electronegativity enhances resistance to oxidative metabolism in both compounds, a common strategy in drug design .

Data Tables

Research Findings and Implications

- Synthetic Efficiency : The 60% yield of cis-4h highlights the feasibility of fluorination strategies for piperidine derivatives, though hydroxyl group incorporation may necessitate additional steps .

- Toxicological Gaps: As noted in Safety Data Sheets for related compounds (e.g., 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone), toxicological profiles of fluorinated piperidines are often understudied, warranting further investigation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-1-Cbz-3-fluoro-4-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis typically involves piperidine ring functionalization, with fluorination and hydroxylation steps requiring precise control. For example, fluorination at the 3-position may employ DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents under inert conditions to avoid racemization. The cis-configuration is achieved via stereoselective reduction or ring-closing strategies, validated by chiral HPLC and NOESY NMR . Key variables include temperature (-20°C to 0°C for fluorination) and solvent polarity (e.g., dichloromethane vs. THF).

Q. Which analytical techniques are most reliable for characterizing the purity and stereochemistry of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Purity >98% is critical for reproducibility in downstream assays .

- Stereochemistry : ¹H-¹H NOESY NMR (e.g., cross-peaks between Cbz-protected N and axial 4-OH) and X-ray crystallography (if crystalline) confirm cis-configuration. Chiral GC/MS or SFC can resolve enantiomeric excess .

Q. How does the Cbz-protecting group impact the compound’s reactivity in subsequent derivatization?

- Methodological Answer : The Cbz group stabilizes the piperidine nitrogen against nucleophilic attack but requires hydrogenolysis (H₂/Pd-C) or acidic cleavage (TFA) for removal. Its bulkiness may sterically hinder reactions at the 4-hydroxyl group, necessitating optimized coupling reagents (e.g., DCC/DMAP for esterification) .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during fluorination or hydroxylation steps in this compound synthesis?

- Methodological Answer :

- Fluorination : Use low-temperature conditions (-78°C) with DAST to minimize SN2 pathways.

- Hydroxylation : Epoxidation followed by regioselective ring-opening (e.g., H₂O/AcOH) preserves cis-configuration. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies (25°C/60% RH vs. 2-8°C) show hydrolytic degradation of the Cbz group at high humidity, forming 3-fluoro-4-hydroxypiperidine. LC-MS identifies [M+H]+ 158.1 (degradate) vs. 312.3 (intact compound). Light exposure accelerates decomposition; amber vials and desiccants are recommended .

Q. What computational models predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using fluorine’s electronegativity and hydroxyl H-bonding capacity predict affinity for CNS targets (e.g., σ receptors). Free-energy perturbation (FEP) simulations assess substituent effects on binding .

Q. How can contradictory solubility data in literature be resolved for this compound?

- Methodological Answer : Discrepancies arise from solvent purity and polymorphic forms. Use standardized DMSO stock solutions (10 mM) with sonication (30 min) and dynamic light scattering (DLS) to confirm homogeneity. Phase diagrams (solvent/anti-solvent ratios) identify optimal recrystallization conditions .

Key Research Gaps

- Stereoelectronic Effects : The role of fluorine’s gauche effect on piperidine ring conformation remains underexplored.

- Metabolic Stability : Limited data on cytochrome P450 interactions for fluorinated piperidines in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.